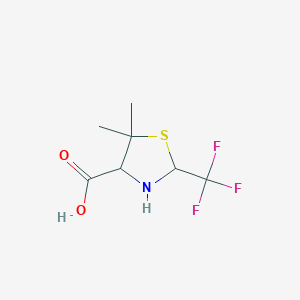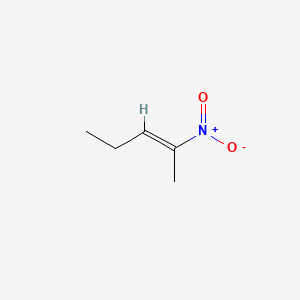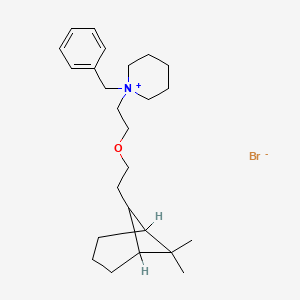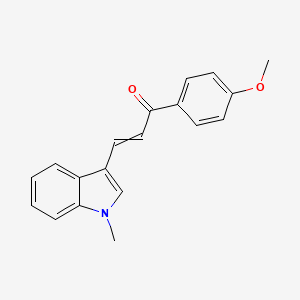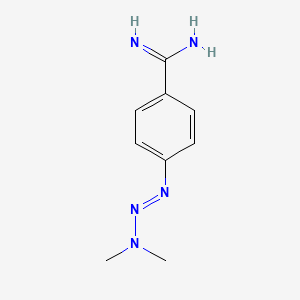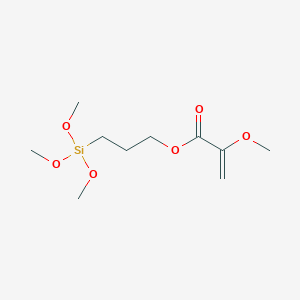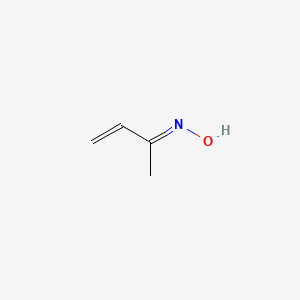
3-Buten-2-one, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Buten-2-one, oxime can be synthesized through the reaction of 3-buten-2-one with hydroxylamine. The general procedure involves the condensation of the carbonyl compound (3-buten-2-one) with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and can be completed within 24 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetophenone as a starting material, which is then reacted with thionyl chloride to obtain 1,3-diphenyl-2-butene-1-ketone. This intermediate is further reacted with hydroxylamine hydrochloride, potassium hydroxide, and n-butyl bromide in ethanol and water to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Buten-2-one, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium metal, sodium amalgam, and hydrogenation are typical reducing agents.
Substitution: Reactions often involve bases like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Buten-2-one, oxime has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-buten-2-one, oxime primarily involves its interaction with molecular targets such as acetylcholinesterase. By binding to the active site of the enzyme, it can reverse the inhibition caused by organophosphates, thereby restoring normal enzyme function . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation .
Comparación Con Compuestos Similares
Aldoximes: Compounds where R’ is hydrogen.
Ketoximes: Compounds where both R and R’ are organic groups.
Amidoximes: Oximes of amides with the general structure R1C(=NOH)NR2R3.
Uniqueness: 3-Buten-2-one, oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to act as both an antioxidant and a reactivator of acetylcholinesterase sets it apart from other oximes .
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
(NE)-N-but-3-en-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-3-4(2)5-6/h3,6H,1H2,2H3/b5-4+ |
Clave InChI |
CRJRYBCZMPIBJG-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=N\O)/C=C |
SMILES canónico |
CC(=NO)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


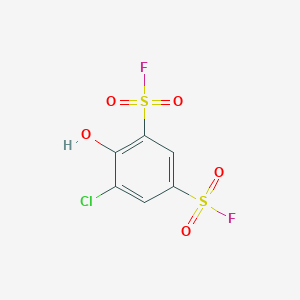
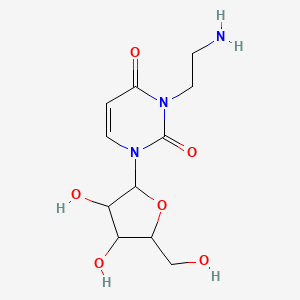
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
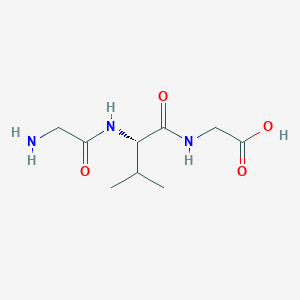
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
